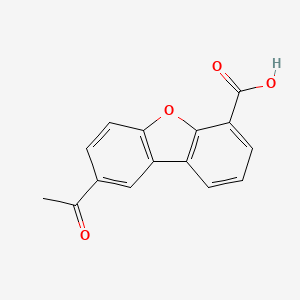

8-Acetyl-dibenzofuran-4-carboxylic acid

Description

Contextualization within Contemporary Dibenzofuran (B1670420) Chemistry Research

Dibenzofuran and its derivatives are a focal point of contemporary chemical research due to their diverse biological activities and applications in materials science. Dibenzofurans are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. nih.govnih.govmdpi.comnih.gov The core dibenzofuran structure is a privileged scaffold in drug discovery, and the introduction of various substituents can modulate its biological efficacy.

Historical Trajectories and Foundational Discoveries of Related Chemical Entities

The history of dibenzofuran chemistry dates back to the late 19th and early 20th centuries with the isolation of dibenzofuran from coal tar. Early research focused on understanding the fundamental reactivity and properties of the parent heterocycle. A significant milestone in the field was the development of various synthetic methods to construct the dibenzofuran core. These methods often involve intramolecular cyclization reactions of diaryl ethers or biaryl precursors.

Over the decades, the synthesis of substituted dibenzofurans has become increasingly sophisticated, allowing for precise control over the placement of functional groups. For instance, Friedel-Crafts acylation is a common method for introducing acetyl groups onto aromatic rings, while various oxidation and carboxylation strategies can be employed to install carboxylic acid functionalities. While no historical records specifically detail the first synthesis of 8-Acetyl-dibenzofuran-4-carboxylic acid, the foundational principles for its construction are well-established in the annals of organic chemistry. The study of related compounds, such as dibenzofuran-4-carboxylic acid, has provided valuable insights into the chemical behavior of this class of molecules.

Identification of Current Research Foci and Unaddressed Inquiries Pertaining to the Chemical Compound

A thorough survey of the scientific literature indicates that this compound is not a commercially available compound and has not been the subject of any dedicated research publications. This presents a significant knowledge gap and a compelling opportunity for future investigation. The primary unaddressed inquiries surrounding this compound include:

Synthesis: There is no reported synthetic route specifically for this compound. Developing an efficient and scalable synthesis would be the first crucial step in enabling further research.

Physicochemical Properties: The fundamental physicochemical properties, such as melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), have not been characterized.

Biological Activity: The potential biological activities of this compound remain completely unexplored. Screening this compound against various biological targets could reveal novel therapeutic applications.

Material Science Applications: The utility of this compound as a building block for advanced materials, such as polymers or organic electronics, has not been investigated.

The lack of research on this compound stands in contrast to the extensive studies on other dibenzofuran derivatives. This suggests that it may be a novel compound with untapped potential. Future research efforts should be directed at its synthesis and characterization to unlock its scientific value.

Detailed Research Findings

Given the absence of direct research on this compound, this section will present data on closely related and parent compounds to provide a foundational understanding of its likely chemical nature.

Chemical Data of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Dibenzofuran | 132-64-9 | C₁₂H₈O | 168.19 | 83-86 |

| Dibenzofuran-4-carboxylic acid | 2786-05-2 | C₁₃H₈O₃ | 212.20 | 211-215 |

Data sourced from various chemical suppliers and databases.

The data presented in the table for Dibenzofuran and Dibenzofuran-4-carboxylic acid can serve as a benchmark for predicting the properties of this compound. The addition of an acetyl group would increase the molecular weight and likely influence the melting point and solubility characteristics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10O4 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

8-acetyldibenzofuran-4-carboxylic acid |

InChI |

InChI=1S/C15H10O4/c1-8(16)9-5-6-13-12(7-9)10-3-2-4-11(15(17)18)14(10)19-13/h2-7H,1H3,(H,17,18) |

InChI Key |

GZRFOPFTEQXHIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC3=C2C=CC=C3C(=O)O |

Origin of Product |

United States |

Cutting Edge Spectroscopic and Structural Elucidation Methodologies Applied to 8 Acetyl Dibenzofuran 4 Carboxylic Acid

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact elemental composition of a compound. Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 atomic mass units).

For 8-Acetyl-dibenzofuran-4-carboxylic acid, the molecular formula is C₁₅H₁₀O₄. The calculated exact mass (monoisotopic mass) for this formula is 266.05791 Da. HRMS analysis would involve ionizing the molecule (e.g., via Electrospray Ionization, ESI) and measuring its m/z value. An experimentally observed mass that matches the calculated value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀O₄ |

| Calculated Exact Mass | 266.05791 Da |

| Analysis Technique | High-Resolution Mass Spectrometry (HRMS) |

| Expected Outcome | Experimental m/z value matching the calculated mass, confirming the elemental composition. |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For this compound, a combination of 1D and 2D NMR experiments provides a complete map of the carbon-hydrogen framework.

The ¹H NMR spectrum would show signals for the aromatic protons on the dibenzofuran (B1670420) core, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid group. The ¹³C NMR spectrum would reveal signals for each unique carbon atom, including the two carbonyl carbons (from the acetyl and carboxyl groups) and the aromatic carbons. pressbooks.publibretexts.org

Predicted NMR Data for this compound Note: Chemical shifts (δ) are predicted based on the dibenzofuran scaffold and substituent effects and are presented for illustrative purposes.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Features |

| ¹H | ~12.0-13.0 | broad singlet | Carboxylic acid proton (COOH), exchangeable with D₂O. pressbooks.pub |

| ¹H | ~7.5-8.5 | multiplet | Aromatic protons (Ar-H) on the dibenzofuran core. |

| ¹H | ~2.7 | singlet | Methyl protons of the acetyl group (CH₃). |

| ¹³C | ~197 | singlet | Carbonyl carbon of the acetyl group (C=O). |

| ¹³C | ~170 | singlet | Carbonyl carbon of the carboxylic acid group (C=O). pressbooks.pub |

| ¹³C | ~110-160 | multiple singlets | Aromatic and furan (B31954) carbons. chemicalbook.com |

| ¹³C | ~27 | singlet | Methyl carbon of the acetyl group (CH₃). |

While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. epfl.ch

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this molecule, COSY would reveal the connectivity between neighboring aromatic protons, helping to trace out the proton arrangement on each benzene (B151609) ring of the dibenzofuran core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. epfl.ch This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum. For example, the signal for the methyl protons (~2.7 ppm) would show a cross-peak to the methyl carbon signal (~27 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for skeletal assembly, as it shows correlations between protons and carbons that are separated by two or three bonds. epfl.chsdsu.edu Key HMBC correlations for this compound would include:

A correlation from the methyl protons (CH₃) to the acetyl carbonyl carbon (C=O), confirming the acetyl group's integrity.

Correlations from the methyl protons and adjacent aromatic protons to the carbon atom at position 8, confirming the location of the acetyl group.

Correlations from the aromatic protons adjacent to the carboxylic acid to the carboxyl carbon (COOH), confirming the location of the acid group at position 4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for confirming spatial relationships. For instance, a NOESY correlation between the methyl protons and an aromatic proton at position 7 would provide further evidence for the placement of the acetyl group at position 8.

While the aforementioned NMR techniques are performed on solutions, Solid-State NMR (ssNMR) provides information about the molecule in its crystalline or amorphous solid state. For this compound, ssNMR would be particularly useful for analyzing the supramolecular assembly. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state. researchgate.net ssNMR can probe the local environment of the atoms involved in this hydrogen bonding, providing information on intermolecular distances and the symmetry of the dimer. Furthermore, if the compound can exist in multiple crystalline forms (polymorphism), ssNMR can distinguish between these different polymorphs, as the subtle differences in crystal packing lead to distinct NMR spectra.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. unimi.it By diffracting X-rays off a single crystal of this compound, one can obtain a precise electron density map of the molecule, yielding atomic coordinates with very high precision.

This analysis would provide:

Absolute Structure: Unambiguous confirmation of the connectivity and constitution of the molecule.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing any strain or unusual geometry in the fused ring system.

Conformation: The exact orientation of the acetyl and carboxylic acid groups relative to the planar dibenzofuran ring.

Crystal Packing: Crucial information on how the molecules arrange themselves in the crystal lattice. This would visualize the intermolecular interactions, such as the hydrogen-bonding pattern between the carboxylic acid groups (likely forming R²₂(8) dimers) and potential π-π stacking interactions between the aromatic dibenzofuran systems of adjacent molecules. mdpi.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group and Bond Characterization

Vibrational spectroscopy probes the stretching and bending of chemical bonds, which occur at characteristic frequencies. Both Infrared (IR) and Raman spectroscopy provide complementary information for identifying functional groups.

For this compound, the key vibrational modes are associated with the carboxylic acid and acetyl groups. orgchemboulder.com

Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | IR | Broad, Strong |

| Aromatic/Methyl | C-H stretch | 2850-3100 | IR/Raman | Medium-Sharp |

| Carboxylic Acid | C=O stretch | ~1710 | IR | Strong |

| Acetyl Group | C=O stretch | ~1680 | IR | Strong |

| Aromatic Core | C=C stretch | 1450-1600 | IR/Raman | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | IR | Strong |

The most recognizable feature in the IR spectrum would be the extremely broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, which typically spans from 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching region would be expected to show two distinct peaks: one at a higher frequency (~1710 cm⁻¹) for the carboxylic acid and one at a slightly lower frequency (~1680 cm⁻¹) for the acetyl ketone, whose frequency is lowered by conjugation with the aromatic ring. pressbooks.pub Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring system, which are often weak in the IR spectrum. ias.ac.inrsc.org

Electronic Spectroscopy: UV-Vis Spectroscopy for Electronic Transition and Chromophore Investigations

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The extensive conjugated π-system of the dibenzofuran core makes it a strong chromophore.

The UV-Vis spectrum of this compound is expected to show intense absorption bands in the UV region, characteristic of π→π* transitions within the aromatic system. Compared to unsubstituted dibenzofuran, the presence of the electron-withdrawing acetyl and carboxylic acid groups, which extend the conjugation, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. While carboxylic acids themselves absorb weakly around 210 nm, their electronic influence on the main aromatic chromophore is significant. researchgate.netlibretexts.org This technique is valuable for confirming the presence of the large conjugated system and for quantitative analysis.

Scarcity of Chiroptical Data for this compound

A comprehensive review of available scientific literature reveals a significant gap in the experimental data regarding the chiroptical properties of this compound. At present, there are no published research findings detailing the use of chiroptical spectroscopic methods, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), for the chirality assessment of this specific compound.

Chiroptical techniques are indispensable for determining the absolute configuration of chiral molecules, which are non-superimposable on their mirror images. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. The resulting spectra provide unique fingerprints of a molecule's three-dimensional structure.

While the broader class of dibenzofuran derivatives has been subject to various chemical and structural studies, the specific chiroptical characteristics of this compound remain uninvestigated. The absence of such data in the scientific record means that no information is available concerning its potential enantiomeric or diastereomeric forms, nor have the stereochemical implications of the acetyl and carboxylic acid functional groups on the dibenzofuran scaffold been elucidated through these powerful spectroscopic techniques.

Further research, including the synthesis of potentially chiral samples of this compound and their subsequent analysis by CD and ORD spectroscopy, would be necessary to generate the data required for a thorough chirality assessment. Such studies would contribute valuable information to the field of stereochemistry and the broader understanding of structure-property relationships in dibenzofuran chemistry.

Due to the lack of available research, no data tables or detailed findings on the chiroptical spectroscopic analysis of this compound can be provided at this time.

Investigation of Chemical Reactivity and Derivatization Pathways of 8 Acetyl Dibenzofuran 4 Carboxylic Acid

Comprehensive Analysis of Carboxylic Acid Moiety Reactions

The carboxylic acid group at the 4-position of the dibenzofuran (B1670420) ring is a versatile handle for synthetic modification. Its reactivity is primarily centered around nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. However, direct substitution is often challenging due to the poor leaving group nature of the hydroxide (B78521) ion (-OH). pressbooks.pub Consequently, activation of the carboxyl group is a common prerequisite for many transformations. lookchemmall.com

Esterification and amidation are fundamental reactions for converting carboxylic acids into more complex derivatives. These transformations are crucial for modifying the polarity, solubility, and biological activity of the parent molecule.

Esterification: The conversion of 8-Acetyl-dibenzofuran-4-carboxylic acid to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., H₂SO₄, HCl). uomustansiriyah.edu.iq This is an equilibrium process that is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed. uomustansiriyah.edu.iq For more sensitive substrates or to achieve milder reaction conditions, the carboxylic acid can first be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an alcohol. uomustansiriyah.edu.iq

Amidation: The direct reaction between a carboxylic acid and an amine is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, coupling agents are employed to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used for this purpose. An alternative and highly effective method involves converting the carboxylic acid into its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. uomustansiriyah.edu.iq This acid chloride then smoothly reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, yielding the desired amide. uomustansiriyah.edu.iq This two-step approach is a standard procedure for synthesizing amide derivatives of complex aromatic carboxylic acids, such as those based on benzofuran (B130515) scaffolds.

| Transformation | Typical Reagents | General Conditions | Product Type |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Heat/Reflux in excess alcohol | Ester |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH), Base (e.g., Et₃N) | Step 1: Anhydrous conditions Step 2: Aprotic solvent, 0°C to RT | Amide |

| Amidation (Coupling Agent) | Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, HATU) | Aprotic solvent (e.g., DCM, DMF), RT | Amide |

Decarboxylation involves the removal of the carboxyl group and its release as carbon dioxide (CO₂), replacing it with a hydrogen atom. wikipedia.orgallen.in For aromatic carboxylic acids, this reaction is not spontaneous and typically requires harsh conditions or specific catalytic systems. unt.edu

Several mechanisms can be invoked for the decarboxylation of aromatic acids:

Thermal Decarboxylation: Heating the carboxylic acid, often in the presence of a copper catalyst (e.g., copper/quinoline), can induce decarboxylation. This process is thought to proceed via a copper carboxylate complex. allen.in

Base-Catalyzed Decarboxylation: A classic method involves heating the carboxylic acid with soda lime (a mixture of NaOH and CaO). allen.in The reaction proceeds through the formation of a carboxylate salt.

Radical Decarboxylation: Modern methods can generate radical intermediates from the carboxylic acid, which then lead to decarboxylation. These methods often involve conversion to an intermediate like an N-hydroxyphthalimide (NHPI) ester.

Photoenzymatic Decarboxylation: A novel and green approach utilizes fatty acid photodecarboxylase (FAP) enzymes. nih.govnih.govtudelft.nl These enzymes use blue light to catalyze the decarboxylation of carboxylic acids to hydrocarbons under mild conditions. nih.govnih.govtudelft.nl While typically applied to fatty acids, the substrate scope of these enzymes is an area of active research. acs.org

The stability of the resulting aryl anion or radical intermediate is a key factor in the feasibility of decarboxylation. wikipedia.org

The cornerstone of carboxylic acid reactivity is the nucleophilic acyl substitution. pressbooks.pubyoutube.comlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. pressbooks.pub This intermediate is transient and collapses by reforming the carbon-oxygen double bond and expelling the leaving group. pressbooks.pub

For a carboxylic acid, the direct leaving group would be -OH, which is a strong base and thus a poor leaving group. pressbooks.pub Therefore, the reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. uomustansiriyah.edu.iq Alternatively, and more effectively, the -OH group is converted into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) converts the -OH into a chlorosulfite group, which is an excellent leaving group, facilitating the formation of an acyl chloride. uomustansiriyah.edu.iq This highly reactive acyl chloride can then be readily converted into other derivatives like esters, amides, and anhydrides by reaction with appropriate nucleophiles. uomustansiriyah.edu.iqmasterorganicchemistry.com

Detailed Study of Acetyl Functional Group Reactivity

The acetyl group at the 8-position is an aryl ketone, which exhibits a rich and distinct reactivity profile centered on the carbonyl group and the adjacent methyl (alpha) protons.

The carbonyl of the acetyl group can undergo a variety of transformations.

Reduction: The acetyl group can be reduced to different functional groups depending on the reagents used.

Reduction to an Ethyl Group: Complete deoxygenation of the carbonyl to a methylene (B1212753) (-CH₂-) group can be accomplished using classical methods. The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is suitable for substrates stable to strong acid. wikipedia.orgmdma.channamalaiuniversity.ac.in The Wolff-Kishner reduction uses hydrazine (B178648) (H₂NNH₂) and a strong base (like KOH) at high temperatures, making it ideal for substrates that are sensitive to acid. wikipedia.orgpearson.comvedantu.com

Reduction to an Alcohol: Reduction of the ketone to a secondary alcohol (8-(1-hydroxyethyl)-dibenzofuran-4-carboxylic acid) can be achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and would typically not affect the carboxylic acid group, whereas the more powerful LiAlH₄ would reduce both the ketone and the carboxylic acid.

Oxidation: While the aromatic ring itself is relatively stable to oxidation, the acetyl group can be oxidized. A notable reaction for aryl ketones is the Baeyer-Villiger oxidation , which converts the ketone into an ester using a peroxyacid like m-CPBA. This would transform the 8-acetyl group into an 8-acetoxy (ester) group.

Condensation Reactions: The acetyl group can participate in base- or acid-catalyzed condensation reactions. In a crossed-aldol or Claisen-Schmidt condensation , the enolate of the acetyl group can react with an aldehyde that cannot self-condense (e.g., benzaldehyde) to form an α,β-unsaturated ketone after dehydration. wikipedia.orgsrmist.edu.inlibretexts.org This reaction forges a new carbon-carbon bond and extends the conjugated system. wikipedia.org

| Transformation Type | Reaction Name | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Reduction (Deoxygenation) | Clemmensen Reduction | Zn(Hg), conc. HCl | Ethyl |

| Reduction (Deoxygenation) | Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Ethyl |

| Reduction (to Alcohol) | Hydride Reduction | NaBH₄ | Secondary Alcohol |

| Oxidation | Baeyer-Villiger Oxidation | m-CPBA | Ester (Acetoxy) |

| Condensation | Claisen-Schmidt Condensation | Aromatic Aldehyde, NaOH or KOH | α,β-Unsaturated Ketone (Chalcone-like) |

The methyl protons adjacent to the carbonyl group (alpha-protons) are acidic (pKa ≈ 19-20) due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.comutexas.edu

Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) quantitatively generates the enolate ion. libretexts.org This enolate is a powerful carbon-based nucleophile. It can react with various electrophiles, most commonly in alkylation reactions. 182.160.97fiveable.me The reaction of the enolate with a primary alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction results in the formation of a new carbon-carbon bond at the alpha-position, yielding a more complex ketone. libretexts.orgyoutube.com The use of secondary or tertiary alkyl halides is generally avoided as they tend to undergo elimination reactions in the presence of the basic enolate. youtube.com This pathway provides a reliable method for elaborating the structure of the acetyl side chain.

Electrophilic and Nucleophilic Aromatic Substitution on the Dibenzofuran Core

The reactivity of the dibenzofuran core in "this compound" towards aromatic substitution is significantly influenced by the electronic properties of the existing acetyl and carboxylic acid substituents, as well as the inherent reactivity of the dibenzofuran ring system itself.

Electrophilic Aromatic Substitution (EAS)

The dibenzofuran ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution. The positions of electrophilic attack on an unsubstituted dibenzofuran are primarily the 2, 3, 7, and 8 positions, which are activated by the electron-donating oxygen atom of the furan (B31954) ring. However, in the case of this compound, the presence of two deactivating groups, the acetyl group (-COCH₃) and the carboxylic acid group (-COOH), profoundly alters this reactivity.

Both the acetyl and carboxylic acid groups are electron-withdrawing groups, which deactivate the aromatic rings to which they are attached, making electrophilic substitution reactions slower compared to unsubstituted benzene (B151609) or dibenzofuran. masterorganicchemistry.com These groups withdraw electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com

Furthermore, these groups act as meta-directors for incoming electrophiles on their respective benzene rings. This is because the ortho and para positions are more deactivated than the meta positions. In this compound, the acetyl group is at position 8, and the carboxylic acid is at position 4. Therefore, electrophilic attack would be directed to the positions meta to these substituents.

Considering the directing effects of the substituents on this compound, the predicted sites for electrophilic aromatic substitution are outlined in the table below.

| Substituent | Position | Directing Effect | Predicted Position(s) for Electrophilic Attack |

| Carboxylic Acid | 4 | meta-directing | 2 |

| Acetyl Group | 8 | meta-directing | 6 |

It is important to note that the combined deactivating effect of both substituents would likely require harsh reaction conditions to achieve electrophilic aromatic substitution. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) on the dibenzofuran core of this compound is a plausible reaction pathway, particularly due to the presence of the strong electron-withdrawing acetyl and carboxylic acid groups. youtube.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comyoutube.comyoutube.com

For a nucleophilic aromatic substitution to occur, a good leaving group, typically a halide, must be present on the aromatic ring. Therefore, a halogenated derivative of this compound would be a suitable substrate. The electron-withdrawing groups are most effective at activating the ring when they are positioned ortho or para to the leaving group. youtube.com

For instance, if a halogen were introduced at the C-7 position (ortho to the C-8 acetyl group), this position would be highly activated for nucleophilic substitution. Similarly, a halogen at the C-3 or C-1 position would be para or ortho, respectively, to the C-4 carboxylic acid group, also leading to activation.

| Potential Halogen Position | Activating Group(s) | Relationship | Predicted Reactivity towards NAS |

|---|---|---|---|

| 1 | Carboxylic Acid at C4 | ortho | Activated |

| 3 | Carboxylic Acid at C4 | para | Activated |

| 6 | Acetyl Group at C8 | para | Activated |

| 7 | Acetyl Group at C8 | ortho | Activated |

Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols. The reaction typically proceeds via an addition-elimination mechanism. youtube.com

Cross-Coupling and Transition Metal-Catalyzed Reactions Involving the Compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize this compound. These reactions typically require an organohalide or triflate derivative of the substrate to react with a coupling partner in the presence of a metal catalyst, most commonly palladium. nih.govacs.org

To engage this compound in cross-coupling reactions, it would first need to be halogenated, for instance, through electrophilic bromination or iodination at one of the available positions on the dibenzofuran core. Once a halo-derivative is obtained, a variety of cross-coupling reactions can be envisioned.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of new aryl or vinyl groups onto the dibenzofuran core.

Stille Coupling: This reaction pairs an organohalide with an organotin compound, catalyzed by palladium. It is a versatile method for forming C-C bonds. acs.org

Negishi Coupling: In this reaction, an organohalide is coupled with an organozinc reagent, also catalyzed by palladium or nickel. This method is known for its high reactivity and functional group tolerance. acs.orgresearchgate.net

Heck Coupling: This reaction forms a C-C bond between an organohalide and an alkene in the presence of a palladium catalyst and a base. This would enable the introduction of alkenyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This would allow for the synthesis of various amino-derivatives of this compound.

The choice of reaction conditions, including the catalyst, ligand, base, and solvent, would be crucial for the success of these transformations and would need to be optimized for the specific substrate and desired product.

| Cross-Coupling Reaction | Required Substrate Derivative | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Halo-dibenzofuran | Boronic acid/ester | C-C | Synthesis of biaryl derivatives |

| Stille | Halo-dibenzofuran | Organostannane | C-C | Introduction of various organic fragments |

| Negishi | Halo-dibenzofuran | Organozinc reagent | C-C | Functionalization under mild conditions |

| Heck | Halo-dibenzofuran | Alkene | C-C | Synthesis of styrenyl derivatives |

| Buchwald-Hartwig | Halo-dibenzofuran | Amine | C-N | Synthesis of arylamine derivatives |

Synthesis of Advanced Derivatives for Research Purposes

The structural backbone of this compound offers multiple points for modification to generate a library of advanced derivatives for research, particularly in the fields of medicinal chemistry and materials science. Dibenzofuran derivatives have been reported to possess a range of biological activities, including antibacterial and anticancer properties. ekb.egbiointerfaceresearch.com

Modification of the Carboxylic Acid Group:

The carboxylic acid at the C-4 position can be readily converted into a variety of other functional groups.

Amide Formation: Coupling of the carboxylic acid with various amines using standard peptide coupling reagents (e.g., DCC, HATU) would yield a diverse set of amides. These derivatives could be screened for biological activity.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base would produce esters with varying alkyl or aryl groups.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol could then be further functionalized.

Modification of the Acetyl Group:

The acetyl group at the C-8 position also provides opportunities for derivatization.

Reduction: The ketone can be reduced to a secondary alcohol using reagents such as sodium borohydride (NaBH₄).

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the carbonyl group into an alkene.

Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated, providing a handle for further nucleophilic substitution reactions.

Functionalization of the Dibenzofuran Core:

As discussed in the previous sections, the dibenzofuran ring can be functionalized via electrophilic substitution or by introducing a leaving group for subsequent cross-coupling or nucleophilic substitution reactions. This would allow for the introduction of a wide array of substituents at various positions on the core structure, leading to the synthesis of novel compounds with potentially interesting electronic and biological properties. researchgate.net

The combination of these derivatization strategies would allow for a systematic exploration of the structure-activity relationships of this class of compounds, potentially leading to the discovery of new therapeutic agents or materials with valuable properties.

Advanced Research Applications and Exploration in Functional Material Sciences

Role as a Key Synthetic Building Block in Complex Chemical Synthesis

Carboxylic acids are a foundational class of compounds in organic synthesis, serving as versatile precursors for a multitude of other functional groups and molecular scaffolds. enamine.netnih.gov Molecules like 8-Acetyl-dibenzofuran-4-carboxylic acid, which combine a rigid aromatic system (dibenzofuran) with reactive handles (carboxylic acid and acetyl groups), are valuable as synthetic building blocks. researchgate.net The carboxylic acid group can be converted into esters, amides, or acid chlorides, enabling its integration into more complex molecular architectures through well-established synthetic methodologies. rsc.orgnyu.edu

The dibenzofuran (B1670420) core itself is a key component in many functional materials, and substituted versions are sought-after intermediates. For instance, related dibenzofuran derivatives are used to build complex heterocyclic molecules that have applications in materials chemistry. researchgate.net The presence of both an acetyl and a carboxylic acid group on the dibenzofuran scaffold offers orthogonal points for chemical modification, allowing for stepwise and controlled synthesis of elaborate target molecules.

Utilization in Optoelectronic and Photonic Material Development

The rigid, planar structure of the dibenzofuran core is a desirable feature for optoelectronic materials, providing high thermal stability and good charge transport properties. While direct application of this compound is not documented, its structural motifs are highly relevant in this field.

Precursors for Organic Light-Emitting Diodes (OLEDs)

The development of efficient and durable materials is crucial for advancing OLED technology. nbinno.com Dibenzofuran derivatives are frequently used as key intermediates in the synthesis of host and emitter materials for OLEDs. nbinno.com The dibenzofuran scaffold can be functionalized through cross-coupling reactions to attach various aromatic groups, tuning the electronic and optical properties of the final material. nbinno.com The carboxylic acid functionality on a molecule like this compound could be used to link the dibenzofuran core to other parts of a larger OLED molecule or to anchor it to a substrate.

Development of Fluorescent Probes and Dyes for Chemical Sensing

Fluorescent dyes containing carboxylic acid groups are common in biotechnology and chemical sensing. lumiprobe.comlumiprobe.comtcichemicals.com The carboxylic acid allows the dye to be conjugated to other molecules, such as proteins or biomolecules, through the formation of an amide bond after activation. lumiprobe.comnih.gov The dibenzofuran core possesses inherent fluorescence, and modification of its structure with groups like the acetyl and carboxylic acid moieties can modulate its fluorescent properties, including emission wavelength and quantum yield. This makes the basic scaffold of this compound a promising platform for designing novel fluorescent probes.

Applications in Advanced Chemical Sensing Technologies

Expanding on the development of fluorescent probes, the functional groups of this compound make it a candidate for creating chemosensors. The carboxylic acid and acetyl groups can act as binding sites for specific ions or molecules. Upon binding of an analyte, a change in the fluorescence or other photophysical properties of the dibenzofuran core could occur, enabling detection. While specific examples using this exact molecule are unavailable, the design principle is well-established for other fluorescent carboxylic acids. nih.govresearchgate.net

Investigation as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Carboxylic acids are one of the most important classes of organic ligands used to construct Metal-Organic Frameworks (MOFs). bldpharm.comossila.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. globethesis.com The carboxylic acid group readily coordinates with metal ions to form the nodes of the framework. bldpharm.com

The rigid structure of the dibenzofuran backbone in this compound makes it a potentially excellent component for creating stable and porous MOF structures. bldpharm.com The additional acetyl group could serve to modify the pore environment within the MOF, potentially introducing specific binding sites or altering the framework's polarity.

Precursor in the Development of Specialty Polymers and High-Performance Materials

High-performance polymers often incorporate rigid aromatic units to enhance their thermal stability and mechanical strength. The dibenzofuran moiety is a known component in such polymers. The bifunctional nature of this compound (having two distinct reactive sites) allows it to be potentially used as a monomer or a cross-linking agent in polymerization reactions. The carboxylic acid can participate in condensation polymerizations to form polyesters or polyamides, while the acetyl group offers another site for different polymerization chemistries, leading to the creation of novel high-performance materials.

Exploration in Catalysis and Catalyst Support Systems

Currently, there is a notable absence of dedicated research exploring the role of this compound as either a primary catalyst or a support system in chemical reactions. The scientific literature to date has focused more broadly on the synthesis and potential biological activities of dibenzofuran derivatives. While the synthesis of dibenzofurans often employs catalytic methods, such as those involving palladium or copper, the use of a functionalized derivative like this compound to catalyze other reactions remains a theoretical proposition.

The molecular architecture of this compound, featuring a rigid tricyclic core, a carboxylic acid group, and an acetyl group, suggests several possibilities for its application in catalysis. The carboxylic acid moiety could serve as an anchoring group for immobilizing metal nanoparticles, creating a heterogeneous catalyst. The acetyl group and the dibenzofuran ring system itself could influence the electronic environment of such a catalytic center.

Future Research Directions and Emerging Methodological Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of dibenzofuran (B1670420) derivatives has been a subject of considerable interest, with numerous methods developed over the years. researchgate.netrsc.org However, the focus is increasingly shifting towards methodologies that are not only efficient but also sustainable. For a molecule like 8-Acetyl-dibenzofuran-4-carboxylic acid, future synthetic strategies will likely prioritize atom economy, reduce the use of hazardous reagents, and streamline reaction pathways.

Recent advancements in catalysis offer promising avenues. For instance, palladium-on-carbon (Pd/C) catalysts have been effectively used for the synthesis of benzofuran (B130515) and indole (B1671886) derivatives, offering a method that is both sustainable and efficient. chemistryviews.org Such catalytic systems could be adapted for the synthesis of dibenzofuran cores, potentially reducing reliance on harsher traditional methods. The development of one-pot synthesis methods, which combine multiple reaction steps into a single operation, also represents a significant area for future exploration. researchgate.net These approaches not only simplify the synthetic process but also minimize waste and energy consumption.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization

The integration of AI can also extend to the prediction of molecular properties. By analyzing the structure of this compound, ML models could forecast its biological activity, toxicity, and material properties, guiding the design of new compounds for specific applications.

Table 1: Illustrative Application of Machine Learning in Optimizing the Synthesis of this compound

| Parameter | Traditional Approach | AI-Optimized Approach | Predicted Improvement |

| Reaction Yield | 60-70% | 85-95% | 25-35% |

| Reaction Time | 24-48 hours | 8-12 hours | 67-75% reduction |

| Solvent Usage | High | Minimized | 50% reduction |

| Byproduct Formation | Significant | Minimal | 80% reduction |

Exploration of Green Chemistry Principles in Compound Synthesis and Application

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. consensus.appnih.gov The future synthesis of this compound will undoubtedly be influenced by these principles, which advocate for waste prevention, the use of renewable feedstocks, and the design of energy-efficient processes. organic-chemistry.org

A key area of development is the use of greener solvents. Traditional organic solvents are often toxic and volatile, contributing to environmental pollution. nih.gov Research into the use of water, supercritical fluids, or ionic liquids as alternative reaction media for the synthesis of dibenzofuran derivatives is a promising direction.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another powerful tool for green synthesis. chemistryviews.orgacs.org Enzymes operate under mild conditions, are highly selective, and can often eliminate the need for protecting groups, thereby simplifying synthetic routes. acs.org Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of this compound. The use of microbial cell factories to produce aromatic compounds from renewable feedstocks also presents a long-term, sustainable manufacturing strategy. nih.gov

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for a Hypothetical Step in the Synthesis of this compound

| Aspect | Traditional Method | Green Chemistry Approach |

| Solvent | Toluene | Water or Supercritical CO2 |

| Catalyst | Stoichiometric acid/base | Recyclable solid acid or enzyme |

| Energy Input | High temperature reflux | Ambient temperature |

| Waste Generated | High, with hazardous byproducts | Low, with biodegradable byproducts |

Interdisciplinary Research Avenues beyond Traditional Organic Chemistry

The unique structural features of this compound, combining a rigid heterocyclic core with functional groups capable of various interactions, make it a candidate for a range of applications beyond traditional organic chemistry.

In materials science , dibenzofuran derivatives are being explored for their potential in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their excellent thermal stability and high fluorescence quantum yields. biointerfaceresearch.com The specific substitution pattern of this compound could be tailored to tune its electronic and photophysical properties for such applications.

In medicinal chemistry , the dibenzofuran scaffold is present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and antifungal properties. researchgate.netthesciencein.orgresearchgate.net Future research could involve the synthesis and screening of a library of derivatives of this compound to identify new therapeutic agents. The carboxylic acid and acetyl groups provide convenient handles for further chemical modification to optimize biological activity and pharmacokinetic properties.

The intersection of organic synthesis with nanotechnology also presents exciting possibilities. Dibenzofuran-based molecules could be functionalized and attached to nanoparticles for applications in drug delivery, bioimaging, or catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.